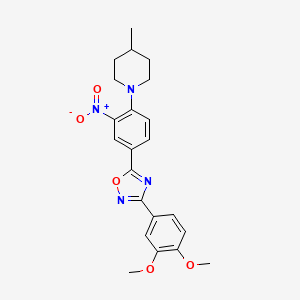
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to modulate the activity of neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various experimental models. It also has the ability to enhance the activity of antioxidant enzymes and reduce the accumulation of toxic protein aggregates in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide in lab experiments is its ability to exhibit therapeutic effects at low concentrations. Additionally, it has shown good bioavailability and pharmacokinetic properties. However, one of the limitations is the lack of extensive studies on its toxicity and long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide. One of the areas of research is the development of novel drug delivery systems to improve its therapeutic efficacy. Additionally, further studies on its toxicity and long-term effects are necessary. Furthermore, the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide as a therapeutic agent in other diseases such as cancer and diabetes needs to be explored.
Conclusion
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide is a promising chemical compound that has shown potential therapeutic properties in various scientific research fields. Its ability to exhibit anti-inflammatory, antioxidant, and neuroprotective effects makes it a potential candidate for the treatment of various diseases. Further studies are necessary to fully understand its mechanism of action, toxicity, and long-term effects.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyphenyl isobutyric acid hydrazide in the presence of acetic acid and ethanol. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)21(25)23(18-10-6-7-11-19(18)26-3)13-16-12-15-8-4-5-9-17(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILJQVMMKSYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



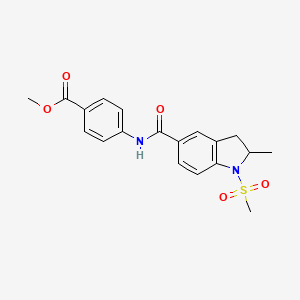
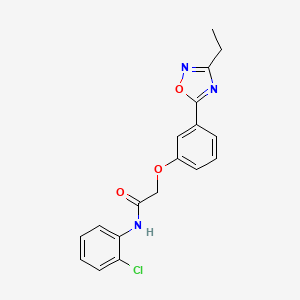

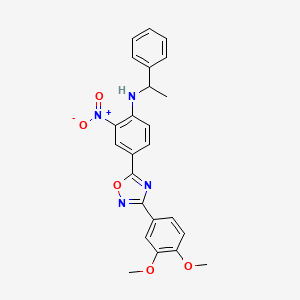
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


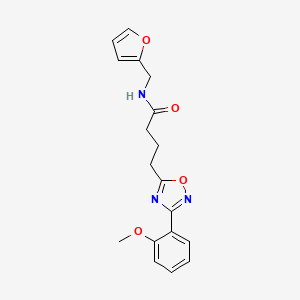

![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

